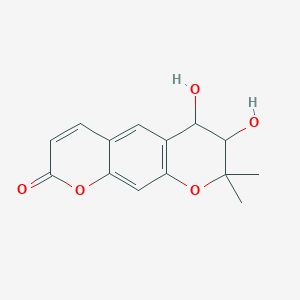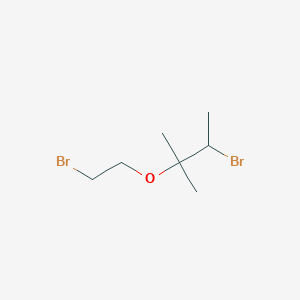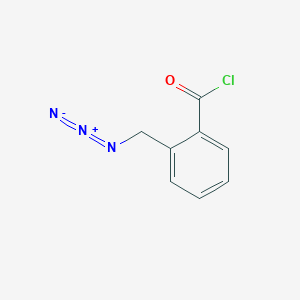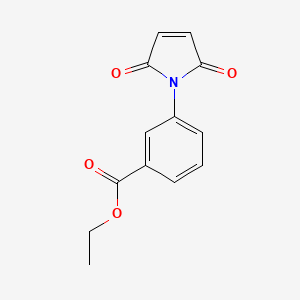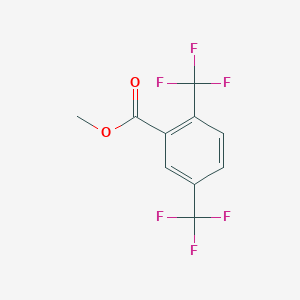![molecular formula C13H13N5 B14146349 N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide CAS No. 89258-75-3](/img/structure/B14146349.png)
N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide is a synthetic organic compound that features a cyanoethyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyanoethyl group: This step involves the reaction of the imidazole derivative with a cyanoethylating agent, such as acrylonitrile, under controlled conditions.
Formation of the methanimidamide group: This can be done by reacting the intermediate with formamide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole oxides, while reduction could produce amines.
Scientific Research Applications
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and imidazole groups play crucial roles in binding to these targets and influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide
- N’-(2-cyanoethyl)-N-[4-(1H-imidazol-4-yl)phenyl]methanimidamide
- N’-(2-cyanoethyl)-N-[4-(1H-imidazol-2-yl)phenyl]methanimidamide
Uniqueness
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide is unique due to the specific positioning of the imidazole ring and the cyanoethyl group. This configuration can result in distinct chemical properties and biological activities compared to its analogs.
Properties
CAS No. |
89258-75-3 |
|---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C13H13N5/c14-6-1-7-15-9-17-12-4-2-11(3-5-12)13-8-16-10-18-13/h2-5,8-10H,1,7H2,(H,15,17)(H,16,18) |
InChI Key |
BSAUJNRJGBNZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)NC=NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


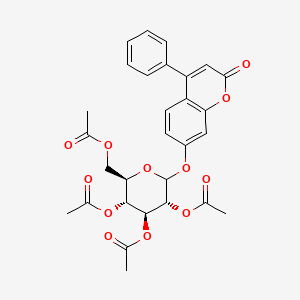
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)

![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)



